molecular formula C13H17BFNO4 B1446470 2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1510828-68-8

2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1446470
M. Wt: 281.09 g/mol
InChI Key: VJFYRTJYOVWHNP-UHFFFAOYSA-N
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Description

“2-(2-fluoro-4-methyl-5-nitrophenyl)acetic acid” is a chemical compound with the molecular formula C9H8FNO4 . It has a molecular weight of 213.17 .


Molecular Structure Analysis

The InChI code for “2-(2-fluoro-4-methyl-5-nitrophenyl)acetic acid” is 1S/C9H8FNO4/c1-5-2-7 (10)6 (4-9 (12)13)3-8 (5)11 (14)15/h2-3H,4H2,1H3, (H,12,13) . The Canonical SMILES is CC1=CC(=NC=C1N+[O-])F .


Physical And Chemical Properties Analysis

The computed properties of “2-(2-fluoro-4-methyl-5-nitrophenyl)acetic acid” include a molecular weight of 156.11 g/mol, XLogP3-AA of 1.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 0, Exact Mass of 156.03350557 g/mol, Monoisotopic Mass of 156.03350557 g/mol, Topological Polar Surface Area of 58.7 Ų, Heavy Atom Count of 11, Formal Charge of 0, and Complexity of 159 .

Scientific Research Applications

Synthesis and Protease Inhibition

Spencer et al. (2002) discussed the synthesis of derivatives related to 2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These derivatives demonstrated inhibitory activity against serine proteases, including thrombin. This research highlights the potential of these compounds in the field of medicinal chemistry and drug discovery, particularly in the development of protease inhibitors (Spencer et al., 2002).

Applications in Organic Light-Emitting Diodes (OLEDs)

Das et al. (2015) synthesized novel derivatives for potential use in Liquid Crystal Display (LCD) technology. These compounds, including boron-containing polyenes, are intermediates for synthesizing conjugated polyenes as new materials for LCDs. This application is particularly relevant in the development of advanced display technologies (Das et al., 2015).

Crystal Structure and Physicochemical Properties

Huang et al. (2021) and Wu et al. (2021) conducted studies focusing on the crystal structure and Density Functional Theory (DFT) analysis of compounds closely related to 2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These studies provide insights into the molecular structures and physicochemical properties of these compounds, which are crucial for understanding their potential applications in various scientific domains (Huang et al., 2021), (Wu et al., 2021).

Detection of Hydrogen Peroxide

Yao et al. (2016) explored the use of derivatives in the detection of hydrogen peroxide vapor. By modifying the boron ester group, they achieved faster deboronation velocity in the presence of hydrogen peroxide, suggesting applications in sensitive and rapid detection technologies (Yao et al., 2016).

Polymer Synthesis

Yokozawa et al. (2011) studied the use of related derivatives in the polymerization of monomers for the synthesis of polymers like polyfluorenes. This has implications in material science, especially for producing materials with specific electronic and optical properties (Yokozawa et al., 2011).

properties

IUPAC Name

2-(2-fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO4/c1-8-6-10(15)9(7-11(8)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFYRTJYOVWHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
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2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
1
Citations
F Lopez-Tapia, KAM Walker… - Journal of Medicinal …, 2015 - ACS Publications
Identification of singleton P2X7 inhibitor 1 from HTS gave a pharmacophore that eventually turned into potential clinical candidates 17 and 19. During development, a number of issues …
Number of citations: 28 pubs.acs.org

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